molecular formula C21H16BrN3O2S2 B2557574 (E)-5-(4-bromobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one CAS No. 190653-59-9

(E)-5-(4-bromobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one

Cat. No.: B2557574
CAS No.: 190653-59-9
M. Wt: 486.4
InChI Key: AANHEBGVSCOHTO-SFQUDFHCSA-N
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Description

(E)-5-(4-bromobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H16BrN3O2S2 and its molecular weight is 486.4. The purity is usually 95%.
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Biological Activity

The compound (E)-5-(4-bromobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, experimental findings, and implications for medicinal chemistry.

Structure and Properties

The molecular structure of the compound includes:

  • A thiazolidinone core , which is essential for its biological activity.
  • A bromobenzylidene group that enhances its reactivity and potential interactions with biological targets.
  • A pyrazole moiety that contributes to its pharmacological profile.

Table 1: Structural Features of the Compound

ComponentDescription
Thiazolidinone CoreCentral structure responsible for various activities
Bromobenzylidene GroupEnhances reactivity and target interaction potential
Pyrazole MoietyContributes to pharmacological properties

The biological activity of this compound is believed to involve interaction with specific enzymes and receptors. These interactions can modulate various signaling pathways crucial for cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It could interact with receptors that regulate apoptosis or cell survival pathways.
  • Antibacterial Activity : The thiazolidinone scaffold has shown effectiveness against bacterial biofilms and pathogens.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer).

Case Study: Anticancer Efficacy

In vitro studies demonstrated the following IC50 values:

Cell LineIC50 Value (µM)
MCF-74.34 ± 0.98
SiHa3.60 ± 0.45
PC-34.46 ± 0.53

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Antibacterial Activity

Thiazolidinone derivatives have also shown promising antibacterial effects. The compound was tested against various bacterial strains, demonstrating significant inhibition of biofilm formation.

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Pseudomonas aeruginosa125 µg/mL

These findings indicate the potential use of this compound in treating bacterial infections and preventing biofilm-associated complications .

Properties

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S2/c1-13-18(20(27)25(23(13)2)16-6-4-3-5-7-16)24-19(26)17(29-21(24)28)12-14-8-10-15(22)11-9-14/h3-12H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANHEBGVSCOHTO-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)Br)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190653-59-9
Record name (5E)-5-(4-BROMOBENZYLIDENE)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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